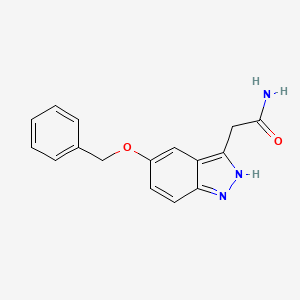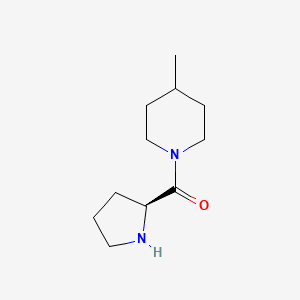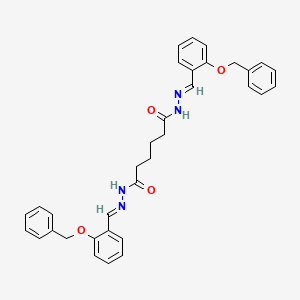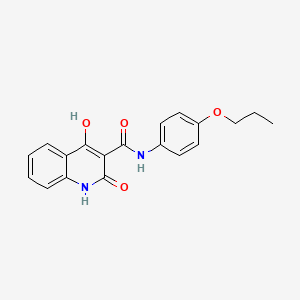![molecular formula C8H9N3OS B12051332 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las tienopirimidinas. Este compuesto se caracteriza por un sistema de anillos fusionados que consta de un anillo de tiofeno y un anillo de pirimidina. Ha despertado interés en la investigación científica debido a sus posibles actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina típicamente implica la ciclización de precursores apropiados. Un método común implica la reacción de 2-aminotiofeno con formamida en condiciones ácidas para formar el núcleo de tienopirimidina. Los pasos de metilación y aminometilación posteriores producen el compuesto objetivo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de tienopirimidina reducidos.
Sustitución: Formación de derivados de tienopirimidina N-sustituidos.
Aplicaciones Científicas De Investigación
La 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas y proteínas, lo que lleva a la interrupción de los procesos celulares. El compuesto también puede interferir con la síntesis y reparación del ADN, lo que contribuye a sus propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
- 4(3H)-ona de 2-[(metilamino)metil]tieno[2,3-d]pirimidina
- 4-amina de tieno[3,2-d]pirimidina
- 4(3H)-onas de tieno[2,3-d]pirimidina
Singularidad
La 4(3H)-ona de 2-[(metilamino)metil]tieno[3,2-d]pirimidina destaca por sus características estructurales y actividades biológicas únicas. En comparación con compuestos similares, exhibe patrones de reactividad distintos y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C8H9N3OS |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6/h2-3,9H,4H2,1H3,(H,10,11,12) |
Clave InChI |
VAKLVFWIPXBEGM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC2=C(C(=O)N1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)

![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)



![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
